![molecular formula C15H34N2O4Si B14245748 N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 390777-09-0](/img/structure/B14245748.png)
N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea is an organosilicon compound that combines the properties of both organic and inorganic materials. This compound is known for its ability to form strong bonds with various substrates, making it useful in a wide range of applications, including surface modification, adhesion promotion, and as a coupling agent in composite materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of N-pentylurea with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction can be represented as follows:
N-pentylurea+3-(triethoxysilyl)propyl isocyanate→N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea
Industrial Production Methods
In industrial settings, the production of N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea involves large-scale batch or continuous processes. The reaction is typically conducted in a solvent such as toluene or xylene, and the product is purified by distillation or recrystallization. The use of catalysts such as tin compounds can enhance the reaction rate and yield.
化学反应分析
Types of Reactions
N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanols.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to cross-linked networks.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane networks.
Substitution: Substituted urea derivatives.
科学研究应用
N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of composite materials, coatings, and adhesives to enhance mechanical properties and durability.
作用机制
The mechanism of action of N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea involves the formation of strong covalent bonds between the silane group and various substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds with hydroxyl groups on the substrate surface. This results in a stable and durable bond that enhances the properties of the material.
相似化合物的比较
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]urea
- N-[3-(Triethoxysilyl)propyl]ethylenediamine
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Uniqueness
N-Pentyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its combination of a urea group and a triethoxysilyl group. This allows it to form strong bonds with both organic and inorganic materials, making it highly versatile for various applications. The presence of the pentyl group also enhances its hydrophobicity, which can be advantageous in certain applications.
属性
CAS 编号 |
390777-09-0 |
|---|---|
分子式 |
C15H34N2O4Si |
分子量 |
334.53 g/mol |
IUPAC 名称 |
1-pentyl-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C15H34N2O4Si/c1-5-9-10-12-16-15(18)17-13-11-14-22(19-6-2,20-7-3)21-8-4/h5-14H2,1-4H3,(H2,16,17,18) |
InChI 键 |
VEYWUHYKPHDGJF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
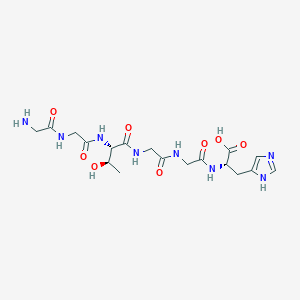
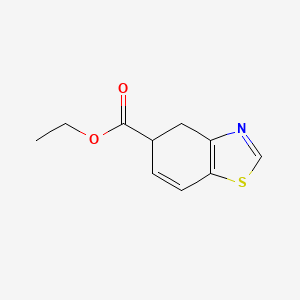
![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)
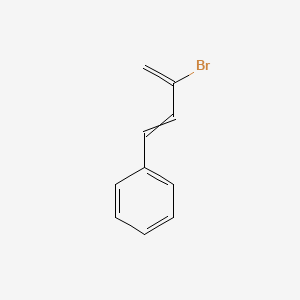

![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
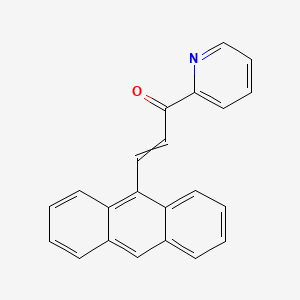

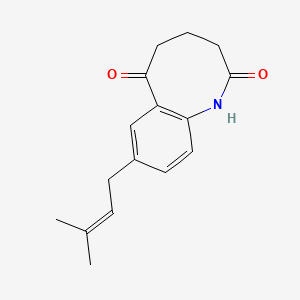
![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
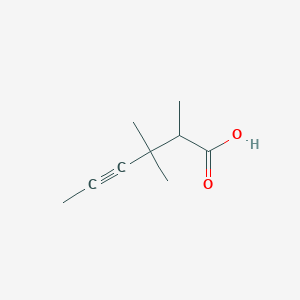
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)
